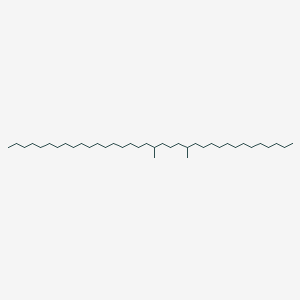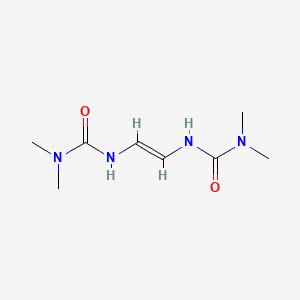
Urea, 3,3'-vinylenebis(1,1-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 3,3’-vinylenebis(1,1-dimethyl-) is a derivative of urea, characterized by the presence of a vinyl group and two dimethyl groups attached to the nitrogen atoms. This compound is part of a broader class of urea derivatives, which are widely used in various industrial and scientific applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of urea, 3,3’-vinylenebis(1,1-dimethyl-) typically involves the reaction of dimethylamine with a vinyl-containing isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of urea, 3,3’-vinylenebis(1,1-dimethyl-) is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
Urea, 3,3’-vinylenebis(1,1-dimethyl-) undergoes several types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form various oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted urea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, saturated urea compounds, and various substituted urea derivatives. These products have diverse applications in different fields, including pharmaceuticals, agriculture, and materials science.
科学的研究の応用
Urea, 3,3’-vinylenebis(1,1-dimethyl-) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of urea, 3,3’-vinylenebis(1,1-dimethyl-) involves its interaction with specific molecular targets and pathways. The vinyl group allows for unique interactions with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level.
類似化合物との比較
Similar Compounds
Dimethylurea: A simpler derivative of urea with two methyl groups attached to the nitrogen atoms.
Methylenebis(dimethylurea): A compound with a methylene bridge connecting two dimethylurea units.
Hydroxymethyl-dimethylurea: A derivative with a hydroxymethyl group attached to the nitrogen atom.
Uniqueness
Urea, 3,3’-vinylenebis(1,1-dimethyl-) is unique due to the presence of the vinyl group, which imparts distinct chemical properties and reactivity compared to other urea derivatives. This uniqueness makes it valuable in various applications, particularly in fields requiring specific chemical functionalities.
特性
CAS番号 |
73840-17-2 |
|---|---|
分子式 |
C8H16N4O2 |
分子量 |
200.24 g/mol |
IUPAC名 |
3-[(E)-2-(dimethylcarbamoylamino)ethenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C8H16N4O2/c1-11(2)7(13)9-5-6-10-8(14)12(3)4/h5-6H,1-4H3,(H,9,13)(H,10,14)/b6-5+ |
InChIキー |
BOLVJFYAJXYIKB-AATRIKPKSA-N |
異性体SMILES |
CN(C)C(=O)N/C=C/NC(=O)N(C)C |
正規SMILES |
CN(C)C(=O)NC=CNC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




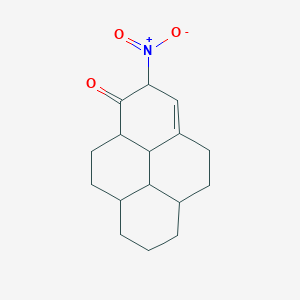
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)

![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
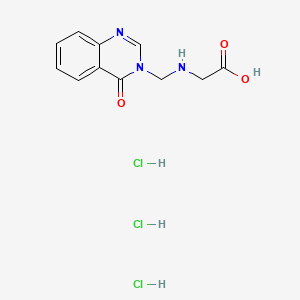

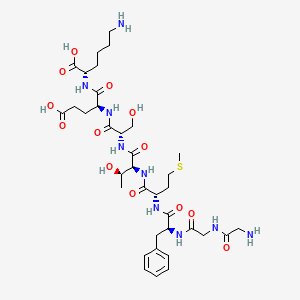
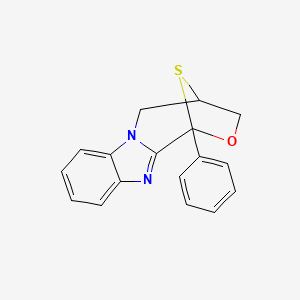
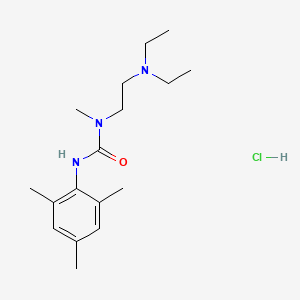
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
